molecular formula C8H16O6 B3057469 alpha-D-Fructofuranoside, ethyl CAS No. 81024-99-9

alpha-D-Fructofuranoside, ethyl

Cat. No. B3057469
CAS RN: 81024-99-9
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-UHFFFAOYSA-N
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Description

Ethyl alpha-D-fructofuranoside is a natural product found in Codonopsis pilosula, Ziziphus jujuba, and Ophiopogon japonicus . It has a molecular formula of C8H16O6 .


Synthesis Analysis

The synthesis of Ethyl alpha-D-fructofuranoside involves enzymatic reactions. For instance, an inulosucrase (IS) from Lactobacillus gasseri DSM 20604 can synthesize fructooligosaccharides (FOS) and Ethyl alpha-D-fructofuranoside . Another method involves the use of transfructosylation activity with β-fructofuranosidase from Arthrobacter globiformis .


Molecular Structure Analysis

The molecular structure of Ethyl alpha-D-fructofuranoside includes an ethoxy group and two hydroxymethyl groups attached to an oxolane ring . The IUPAC name for this compound is (2S,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol .


Chemical Reactions Analysis

The chemical reactions involving Ethyl alpha-D-fructofuranoside are primarily enzymatic in nature. For example, invertase can catalyze the hydrolysis of sucrose and the formation of intermediate fructan products . In addition, levansucrase from Zymomonas mobilis can produce oligosaccharides .


Physical And Chemical Properties Analysis

Ethyl alpha-D-fructofuranoside has a molecular weight of 208.21 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .

Scientific Research Applications

Purification in Biodegradable Surfactant Production

Ethyl α-D-fructofuranoside is an important intermediate in the production of biodegradable surfactants. A notable application is its purification from mixtures produced during sucrose ethanolysis catalyzed by invertase. Traditional purification methods are challenging, but using yeast like Hansenula polymorpha can effectively remove contaminating sugars, leaving ethyl α-D-fructofuranoside as the sole organic compound. This method achieves a significant yield of pure ethyl α-D-fructofuranoside through mixed-bed ion exchange chromatography (van der Heijden et al., 1999).

Inhibitor Synthesis in Glycosyltransferase Research

Ethyl α-D-fructofuranoside derivatives, such as ethyl 6-O-tert-butyldimethylsilyl-3,4-di-O-acetyl-2-thio-α-D-fructofuranoside, are crucial in synthesizing potential inhibitors of glycosyltransferases. These inhibitors are valuable in studying glycosyltransferase mechanisms, which are important in various biological processes (Hirsch et al., 2009).

Oligosaccharide Synthesis

Ethyl α-D-fructofuranoside is involved in the synthesis of oligosaccharides. For example, using thioglycosides as glycosyl donors, it's possible to synthesize disaccharides with high yields. This method is a cornerstone in carbohydrate chemistry and oligosaccharide synthesis, offering a range of applications in biochemical and pharmaceutical research (Krog-Jensen and Oscarson, 1996).

Chemical Constituents in Medicinal Plants

Ethyl α-D-fructofuranoside is also identified as a chemical constituent in medicinal plants, like Asparagus officinalis. This discovery broadens the understanding of the effective components of such plants and can lead to potential applications in natural medicine and pharmacology (Xue, 2006).

properties

IUPAC Name

2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFKZUGBOQKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: In what plant species has Ethyl α-D-fructofuranoside been discovered?

A1: Ethyl α-D-fructofuranoside has been isolated from a variety of plants, including Mikania micrantha roots [], Alisma orientalis rhizomes [], Paris polyphylla var. yunnanensis rhizomes [], Gelsemium elegans [], Averrhoa carambola leaves [], Zizyphi Fructus [, ], and wheat germ [].

Q2: How is Ethyl α-D-fructofuranoside formed in persimmon fruits during extraction with ethanol?

A2: Research suggests that Ethyl β-D-fructofuranoside, not the alpha anomer, is formed enzymatically during the extraction of Japanese persimmon fruits with ethanol. The enzyme invertase, present in persimmons, remains active even in high ethanol concentrations and catalyzes the formation of Ethyl β-D-fructofuranoside from fructose and ethanol [].

Q3: Has Ethyl α-D-fructofuranoside been found as a byproduct in any industrial processes?

A4: Yes, Ethyl β-D-fructofuranoside has been identified as a novel glycoside formed during the purification of fructooligosaccharides using immobilized yeast cells []. This highlights the potential for its formation in processes involving fructose and ethanol in the presence of specific enzymes.

Q4: Are there any known methods to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis?

A5: Research has explored the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis catalyzed by invertase []. This suggests potential biotechnological applications for purifying this compound.

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